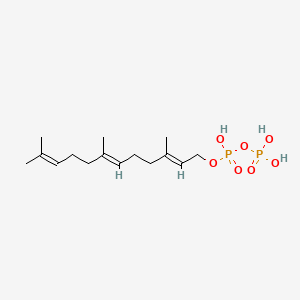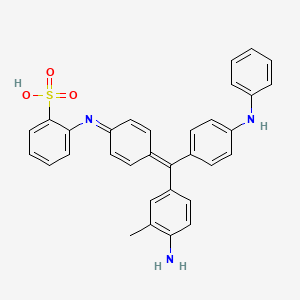
C.I. Pigment Blue 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alkali Blue G is an aminobenzenesulfonic acid that is 2-aminobenzenesulfonic acid in which one of the amino hydrogens is replaced by a 4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl} group. It has a role as a fluorochrome and a histological dye. It is an imine, an aminobenzenesulfonic acid, a substituted aniline and an olefinic compound. It is a conjugate acid of a 2-(4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}anilino)benzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
Polymer Encapsulation
C.I. Pigment Blue 15:3, a variant of Blue 19, has been encapsulated in polymers using emulsion polymerization. This encapsulation process enhances the pigment's stability against various conditions such as temperature, pH, and electrolytes, making it suitable for diverse applications in materials science (Fu et al., 2011).
Modification with Graphene and Graphene Oxide
C.I. Pigment Blue 15 and 15:3 have been modified with graphene and graphene oxide. This modification reduces pigment aggregation, improves uniformity in particle size distribution, enhances color strength and purity, and improves wettability, broadening its application in various industries (Lv et al., 2020).
Photodynamic Therapy
C-phycocyanin, a blue pigment found in certain algae and bacteria, has been explored as a photosensitizer for photodynamic therapy against cancer cells. It generates reactive oxygen species under specific light conditions, providing a potential non-toxic treatment method in cancer therapy (Bharathiraja et al., 2016).
Surface Treatment in Polymer Blends
The surface treatment of copper phthalocyanine blue (C.I. Pigment Blue 15:3) with poly(ethylene glycol) improves its dispersion stability in aqueous media and affects its flowability and particle diameter, which is vital for its use in polymer blends (Tianyong & Chun-long, 1997).
Medical Imaging and Therapy
Various pigments, including indocyanine green and brilliant blue, have been studied for their effects on cell viability and apoptosis, indicating their potential use in medical imaging and therapy (Penha et al., 2013).
Influence on Mechanical Properties of Polymer Blends
The addition of pigments like C.I. Pigment Blue 15:4 affects the mechanical properties and crystallization behavior of polymer blends, suggesting applications in materials engineering (Fagelman & Guthrie, 2006).
Nanotechnology Applications
The encapsulation of C.I. Pigment Blue 15:3 in nano-scale aqueous dispersions and its application in ink formulations for textiles showcases its potential in nanotechnology and material sciences (Hakeim et al., 2015).
Anticancer Properties of C-Phycocyanin
C-Phycocyanin pigment demonstrates significant anticancer properties against breast cancer cells, furthering its potential as a therapeutic agent in medical applications (Safaei et al., 2019).
Eigenschaften
CAS-Nummer |
58569-23-6 |
|---|---|
Produktname |
C.I. Pigment Blue 19 |
Molekularformel |
C32H27N3O3S |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C32H27N3O3S/c1-22-21-25(15-20-29(22)33)32(23-11-16-27(17-12-23)34-26-7-3-2-4-8-26)24-13-18-28(19-14-24)35-30-9-5-6-10-31(30)39(36,37)38/h2-21,34H,33H2,1H3,(H,36,37,38) |
InChI-Schlüssel |
HKAGEPARHQTMCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
Andere CAS-Nummern |
58569-23-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



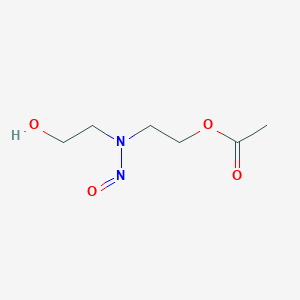
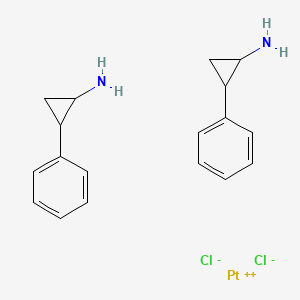
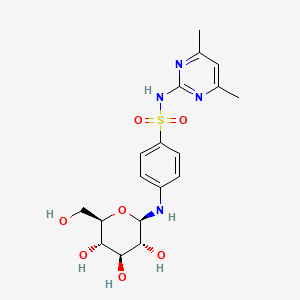
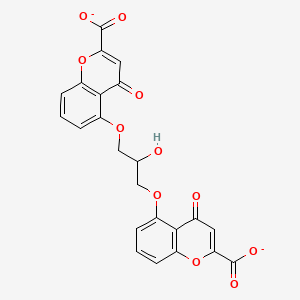
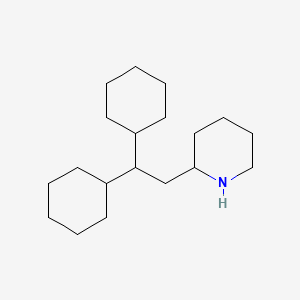
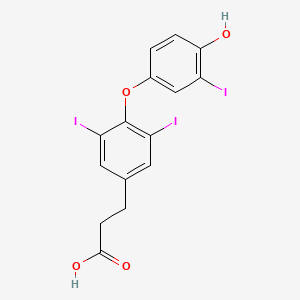
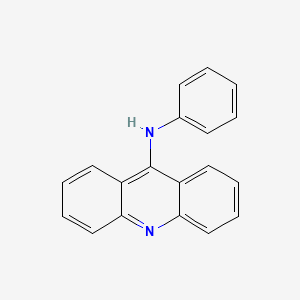
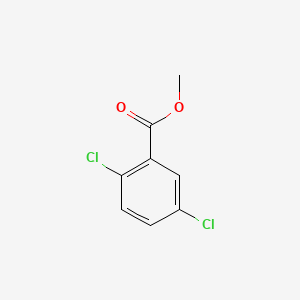
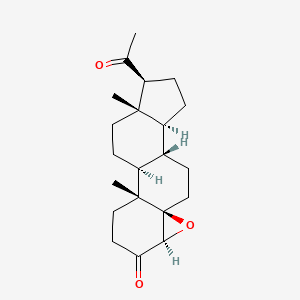
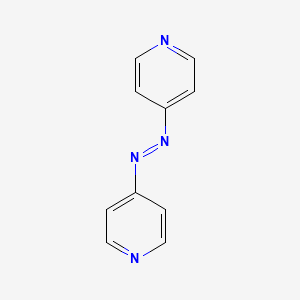
![1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide](/img/structure/B1211786.png)
![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)
![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)
